3-[Acetyl(phenyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Acetyl(phenyl)amino]-2-methylpropanoic acid is an organic compound that features a phenyl group attached to an amino group, which is further connected to an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(phenyl)amino]-2-methylpropanoic acid can be achieved through several methods. One common approach involves the acylation of 3-amino-2-methylpropanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Another method involves the use of acetic anhydride as the acetylating agent. This reaction can be carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the acetylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(phenyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or other nucleophile-containing products.
Scientific Research Applications
3-[Acetyl(phenyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[Acetyl(phenyl)amino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-[Acetyl(phenyl)amino]-2-methylpropanoic acid: Unique due to its specific substitution pattern and functional groups.
Phenylalanine: Similar in having a phenyl group, but differs in the presence of an amino acid backbone.
Acetylsalicylic acid: Similar in having an acetyl group, but differs in its overall structure and functional groups.
Uniqueness
This compound is unique due to its combination of an acetyl group, a phenyl group, and an amino acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
114126-87-3 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(N-acetylanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16)8-13(10(2)14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
REQGWUHVKANNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.